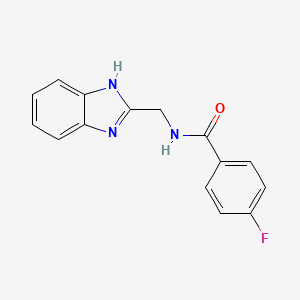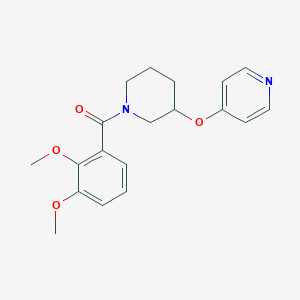
(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has methoxy groups and a pyridine ring, which can contribute to its chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N2O4, and its molecular weight is 342.395. It contains a piperidine ring, a pyridine ring, and a phenyl ring with two methoxy groups.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The piperidine and pyridine rings might participate in electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Molecular Interactions and Receptor Binding
- Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist, focusing on the CB1 cannabinoid receptor. They developed pharmacophore models and conducted a 3D-quantitative structure-activity relationship (QSAR) study for this compound and its analogs, showing how certain structural features contribute to receptor binding and activity (Shim et al., 2002).
Structural and Solution Chemistry
- Mondal et al. (2010) reported on the synthesis and structure of dioxidovanadium(V) complexes with hydrazone ligands. These complexes have potential catalytic activity and are relevant for understanding the structural properties of compounds with piperidine elements (Mondal, Drew, & Ghosh, 2010).
- Franklin et al. (2008) studied the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including piperidine, under various conditions. This research is significant for understanding the reaction mechanisms and potential applications in coordination chemistry (Franklin et al., 2008).
Therapeutic Potential and Biological Activities
- Dineshkumar & Parthiban (2022) synthesized a molecule containing piperidin-4-one and evaluated its antioxidant efficacy. This research contributes to understanding the therapeutic potential of similar compounds (Dineshkumar & Parthiban, 2022).
- Lynda (2021) synthesized pyrazole derivatives, including compounds with a pyridin-4-yl-methanone moiety, and evaluated their antibacterial and antioxidant activities. These findings have implications for the development of new drugs and therapeutic agents (Lynda, 2021).
Crystallography and Structural Analysis
- Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound structurally related to (2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. This research provides insights into the physical properties and stability of similar compounds (Karthik et al., 2021).
Future Directions
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTJFNSKCPCOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

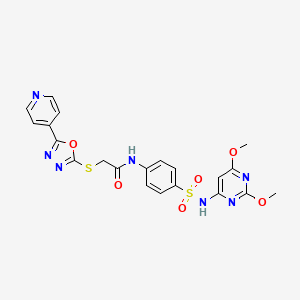
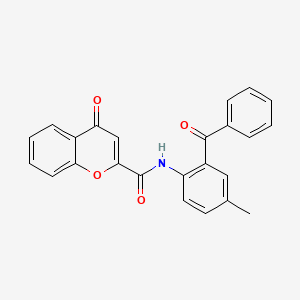
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
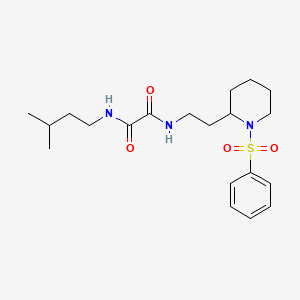

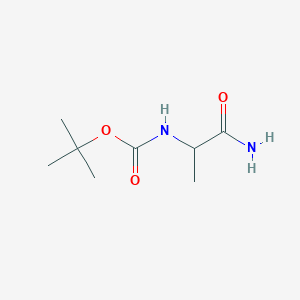
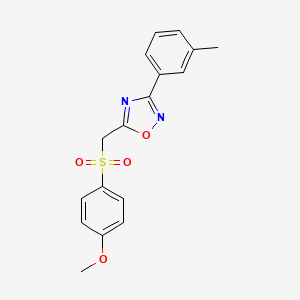
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
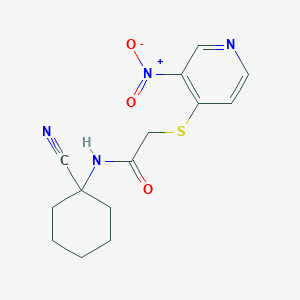
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
